Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate
Overview
Description
Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate is a chemical compound with the molecular formula C12H13ClO3 . It has an average mass of 240.683 Da and a monoisotopic mass of 240.055328 Da . This compound is used in scientific research and exhibits high complexity due to its intricate structure.
Molecular Structure Analysis
The molecular structure of Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The compound has a complex structure, which contributes to its diverse applications in areas such as drug synthesis and material science.Physical And Chemical Properties Analysis
Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate has a density of 1.2±0.1 g/cm3, a boiling point of 362.9±42.0 °C at 760 mmHg, and a flash point of 173.3±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its ACD/LogP is 3.49 .Scientific Research Applications
Polymeric Protecting Groups
Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate has been explored for its potential in creating novel polymeric protecting groups. Gormanns and Ritter (1994) synthesized a monomer using a similar compound and demonstrated its application in homo- and copolymerization processes. Their work highlights the versatility of this compound in creating polymeric amino protecting groups, which are crucial in various synthetic chemistry applications (Gormanns & Ritter, 1994).
Applications in Leather Industry
The compound has been used to synthesize polymers with applications in the leather industry. Thamizharasi et al. (1999) conducted a study where they synthesized copolymers of 4-Chlorophenyl acrylate with methyl acrylate. These polymers exhibited improved thermal properties and were applied as coating materials in the leather industry, demonstrating the compound's practical applications in industrial processes (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Thermal Stabilization of Polymers
Yachigo et al. (1993) studied the use of a related phenolic acrylate compound in enhancing the thermal stability of polymers. Their research showed that this type of compound could protect polymers from thermal degradation, which is essential for various industrial applications, especially where materials are subjected to high temperatures (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).
Drug Delivery Applications
Swamy et al. (2013) explored the application of a similar acrylate compound in creating pH-sensitive microspheres for drug delivery. Their study demonstrates the potential of Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate derivatives in pharmaceutical applications, particularly in targeted drug deliverysystems (Swamy, Prasad, Rao, & Subha, 2013).
Influence on Polymer Properties
Studies have also looked into how structural factors related to compounds like Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate influence the properties of polymers. For instance, Yachigo et al. (1993) investigated how variations in the molecular structure of phenolic acrylates affect the thermal stability and discoloration of polymers. This research is crucial for designing polymers with specific characteristics for varied applications (Yachigo, Sasaki, Ida, Inoue, Tanaka, Yoshiaki, Emiko, & Kazunori, 1993).
Synthetic Chemistry Applications
Moreover, Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate and its derivatives have been employed in various synthetic chemistry applications. For instance, Murata and Matsuda (1982) explored its use in hydrocarbonylation reactions, demonstrating its utility in complex chemical syntheses (Murata & Matsuda, 1982).
properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPDXCMAOIUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.